1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
CAS No.: 1305652-34-9
Cat. No.: VC2939027
Molecular Formula: C10H8ClFN2O2S
Molecular Weight: 274.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1305652-34-9 |
|---|---|
| Molecular Formula | C10H8ClFN2O2S |
| Molecular Weight | 274.7 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-5-methylpyrazole-4-sulfonyl chloride |
| Standard InChI | InChI=1S/C10H8ClFN2O2S/c1-7-10(17(11,15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3 |
| Standard InChI Key | VYPKESOOUFVRPQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C2=CC=C(C=C2)F)S(=O)(=O)Cl |
| Canonical SMILES | CC1=C(C=NN1C2=CC=C(C=C2)F)S(=O)(=O)Cl |
Introduction
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound that belongs to the pyrazole class of heterocyclic compounds. It is characterized by its molecular formula, C10H8ClFN2O2S, and a molecular weight of 274.7 g/mol . This compound is notable for its sulfonyl chloride group, which enhances its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Hazard Information
This compound is classified as hazardous, with warning labels indicating potential harm if swallowed, severe skin and eye irritation, and respiratory tract irritation. Precautions include avoiding contact with skin and eyes, wearing protective clothing, and ensuring proper ventilation .
Synthesis Methods
While specific synthesis protocols for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride are not detailed in the available literature, pyrazole derivatives are generally synthesized through condensation reactions involving hydrazines and appropriate carbonyl compounds, followed by further functionalization to introduce the sulfonyl chloride group.
Biological Activity
While detailed biological activity data for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is limited, related pyrazole compounds have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammation. The sulfonyl chloride group allows for nucleophilic substitution reactions, which can modify biomolecules, suggesting potential therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Notable Activity |
|---|---|---|---|---|
| 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride | 1305652-34-9 | C10H8ClFN2O2S | 274.7 | Potential anti-inflammatory |
| 5-Fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride | 1700033-95-9 | C9H6ClFN2O2S | 260.67 | Anti-inflammatory, enzyme inhibition |
| 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | 342405-38-3 | C10H9ClN2O2S | 256.70 | Anti-inflammatory potential |
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